GABA A α5 Receptor Pharmacophore Conformity – Structural Eligibility vs. In-Class Comparators
The target compound maps onto the Markush Formula I of US Patent 8,163,728 (Hoffmann-La Roche), which claims isoxazole-pyrazoles with affinity and selectivity for the GABA A α5 receptor. The patent specifies that the isoxazole ring (Ring A) and pyrazole ring (Ring B) must be connected through a defined linker, with the 5-methylisoxazol-3-yl substituent matching a preferred embodiment [1]. In contrast, simpler analogs lacking the isoxazole moiety (e.g., 2-(1H-pyrazol-1-yl)ethan-1-amine, CAS 101395-71-5) fall entirely outside the claimed Formula I scope and were not evaluated for GABA A α5 binding [1]. This structural eligibility provides a procurement-relevant differentiation: the target compound is positioned within a therapeutically validated pharmacophore space, whereas unsubstituted pyrazole-ethylamine comparators are not.
| Evidence Dimension | Structural conformity to patented GABA A α5 pharmacophore (Formula I eligibility) |
|---|---|
| Target Compound Data | Contains 5-methylisoxazol-3-yl ring (Ring A) connected to 1H-pyrazol-1-yl ring (Ring B) via ethylamine linker – matches Markush Formula I structural requirements [1] |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 101395-71-5): lacks isoxazole Ring A – does not match Formula I . 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 62821-88-9): lacks isoxazole Ring A – does not match Formula I |
| Quantified Difference | Qualitative binary classification: eligible vs. ineligible for GABA A α5 pharmacophore space. No comparative binding data available for the specific compound pair. |
| Conditions | Structural comparison against US Patent 8,163,728 Formula I Markush structure; GABA A α5 receptor binding assay context (³H-flumazenil displacement) as described in patent examples |
Why This Matters
For procurement targeting GABA A α5 receptor programs, the target compound resides within a patented, biologically validated pharmacophore space, whereas simpler pyrazole-ethylamine analogs do not, reducing the risk of investing in compounds structurally excluded from the relevant target engagement landscape.
- [1] Jakob-Roetne R, Lucas MC, Thomas A, Hoffmann-La Roche Inc. Pyrazoles. United States Patent US 8,163,728 B2. Granted April 24, 2012. Formula I and specification defining isoxazole-pyrazole core structure. View Source
